molecular formula C5HBrN2O2S B2477787 4-Bromo-5-nitrothiophene-2-carbonitrile CAS No. 31845-00-8

4-Bromo-5-nitrothiophene-2-carbonitrile

Cat. No.: B2477787
CAS No.: 31845-00-8
M. Wt: 233.04
InChI Key: WHIYTPLNDQYIBZ-UHFFFAOYSA-N
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Description

4-Bromo-5-nitrothiophene-2-carbonitrile (CAS 31845-00-8) is a highly functionalized thiophene building block of significant interest in medicinal chemistry and advanced organic synthesis. Its structure incorporates three distinct and reactive functional groups—bromo, nitro, and carbonitrile—on a single thiophene core, making it a potent and versatile synthon for constructing complex molecules . The bromine atom serves as an excellent leaving group for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, allowing for the introduction of various aryl or alkyl fragments . The strongly electron-withdrawing nitro group activates the ring for nucleophilic aromatic substitution (SNAr) and can itself be reduced to a valuable amino group, a common precursor in pharmaceutical synthesis . The carbonitrile group at the 2-position offers a handle for further chemical modification or can be a key structural feature in target molecules . This strategic arrangement of functionalities allows for sequential and site-selective reactions, enabling researchers to efficiently create diverse chemical libraries. Consequently, this compound is a valuable intermediate for developing active pharmaceutical ingredients, agrochemicals, and materials used in organic electronics . This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-nitrothiophene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrN2O2S/c6-4-1-3(2-7)11-5(4)8(9)10/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIYTPLNDQYIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 5 Nitrothiophene 2 Carbonitrile

Historical and Contemporary Approaches to Thiophene (B33073) Functionalization

Thiophene chemistry has evolved significantly from its early days. Historically, the functionalization of the thiophene ring relied heavily on classical electrophilic aromatic substitution reactions. nih.gov Due to the high nucleophilicity of the thiophene ring, which is greater than that of benzene (B151609), these reactions, including halogenation, nitration, and acylation, typically proceed under mild conditions. pharmaguideline.com The α-positions (C2 and C5) are the most reactive sites for electrophilic attack. pharmaguideline.com

Contemporary methods have introduced a higher degree of precision and versatility. The development of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, has enabled the formation of carbon-carbon bonds at specific positions on the thiophene ring, often starting from pre-functionalized halothiophenes. mdpi.comresearchgate.net More recently, palladium-catalyzed direct C-H bond activation has emerged as a powerful tool, allowing for the arylation of thiophenes at various positions without the need for prior halogenation, though C2 or C5 arylations remain more common due to the higher reactivity of these sites. researchgate.net Asymmetric synthesis and dearomatization strategies are also at the forefront of modern thiophene chemistry, creating complex chiral structures for applications in pharmaceuticals and materials science. rsc.orgnih.gov

Precursor Synthesis and Strategic Functional Group Introduction

The synthesis of a polysubstituted thiophene like 4-Bromo-5-nitrothiophene-2-carbonitrile invariably begins with simpler, strategically functionalized precursors. The choice of precursor is critical as the existing functional groups will direct the subsequent substitution steps.

Several foundational methods are employed to create the initial thiophene ring:

Paal-Knorr Synthesis : This classic method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide to form the thiophene ring. pharmaguideline.com

Gewald Aminothiophene Synthesis : This is a particularly relevant pathway as it directly yields 2-aminothiophenes. The reaction involves the base-catalyzed condensation of a ketone or aldehyde with an active methylene nitrile, followed by cyclization with elemental sulfur. pharmaguideline.com A 2-aminothiophene is an excellent precursor for installing a nitrile group at the C2 position via a Sandmeyer reaction. mdpi.com

From Acyclic Precursors : Modern methods often involve the cyclization of functionalized alkynes bearing a sulfur-containing group, which can be catalyzed by metals to achieve high regioselectivity. nih.gov

For the target molecule, a logical starting point could be a thiophene with one or two substituents already in place, such as 2-thiophenecarbonitrile (B31525) or 2-aminothiophene. The synthesis of these precursors is well-established. For instance, 2-cyanothioacrylamides can react with α-haloketones to produce highly functionalized 2-amino-dihydrothiophenes, which can then be aromatized. acs.orgnih.gov

Direct Synthetic Routes to this compound

A direct, one-pot synthesis of this compound is unlikely. A more feasible approach is a multi-step sequence where the functional groups are introduced in a controlled, stepwise manner. The order of introduction is paramount to ensure the desired regiochemistry. A plausible pathway could start from 2-aminothiophene, proceeding through bromination, conversion of the amine to a nitrile, and finally, nitration.

Regioselective bromination is a crucial step in achieving the desired substitution pattern. The outcome of the bromination of a substituted thiophene depends on the electronic nature of the substituent and the brominating agent used.

Common brominating agents and their characteristics are summarized below:

Brominating AgentConditions & SelectivityReference
Bromine (Br₂) in a solvent Standard electrophilic bromination. Can lead to polybromination if not controlled. beilstein-journals.org
N-Bromosuccinimide (NBS) Often used for milder, more selective bromination of activated rings. Can be used with silica gel or in solvents like THF for high regioselectivity. mdpi.com
Br₂/SO₂Cl₂ over Zeolites A system that can provide high regioselectivity for certain aromatic compounds, with the zeolite acting as a shape-selective catalyst. researchgate.net
Tetra-n-butylammonium bromide (TBABr) Used as a nucleophilic bromide source in combination with an activator for specific applications, such as the C2-bromination of fused azine N-oxides. nih.gov

To obtain a 4-bromo substituent, one might start with a thiophene bearing a directing group at C2. For example, brominating 2-thiophenecarbonitrile would likely lead to substitution at the 5-position. Therefore, a more complex strategy, such as using a blocking group or starting with a precursor that already contains the bromine at the 4-position, might be necessary. A bromination/debromination sequence is another reported strategy to achieve specific isomers. beilstein-journals.org

Nitration of the thiophene ring is a classic electrophilic substitution, typically achieved with a mixture of nitric acid and sulfuric acid. The position of nitration is strongly influenced by the substituents already present on the ring. Both the bromo and cyano groups are electron-withdrawing and deactivating.

In a molecule like 4-bromo-thiophene-2-carbonitrile, the C5 position is the most likely site for electrophilic attack by the nitronium ion (NO₂⁺). The sulfur atom activates the adjacent C5 position, and while the existing groups are deactivating, they would direct an incoming electrophile to the C5 position over the C3 position. A similar strategy is seen in the synthesis of 4-bromo-5-nitrophthalonitrile, where 4-bromophthalimide is nitrated using nitric acid in sulfuric acid. google.com

The introduction of the nitrile (-C≡N) group is a key transformation in organic synthesis. Several methods are available to install a nitrile group onto an aromatic ring.

MethodDescriptionApplicabilityReference
Sandmeyer Reaction A diazonium salt, typically formed from a primary aromatic amine, is treated with a copper(I) cyanide salt to yield the nitrile.Highly effective for aromatic systems; requires an amino precursor. wikipedia.org
Rosenmund-von Braun Synthesis An aryl halide is heated with copper(I) cyanide to produce the corresponding aryl nitrile.Useful for converting aryl bromides or iodides to nitriles. wikipedia.org
Dehydration of Amides A primary amide can be dehydrated using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form a nitrile.Requires the corresponding amide precursor. wikipedia.org
From Carboxylic Acids Aromatic carboxylic acids can be converted to nitriles in a process known as the Letts nitrile synthesis. wikipedia.org
van Leusen Reaction A ketone reacts with tosylmethyl isocyanide (TosMIC) to form a nitrile, offering a cyanide-free route.Primarily for converting ketones, but adaptable for certain aromatic precursors. rsc.org

Given that the Gewald synthesis can readily produce 2-aminothiophenes, the Sandmeyer reaction is a highly strategic and efficient choice for introducing the nitrile group at the C2 position.

Convergent and Divergent Synthetic Pathways

The synthesis of complex molecules can be approached from two main strategic viewpoints: convergent and divergent synthesis.

A divergent synthesis begins with a common core structure which is then elaborated into a variety of different final products. For the target molecule, a divergent approach might start with 4-bromo-thiophene-2-carbonitrile. This key intermediate could then be subjected to nitration to yield the final product, or alternatively, undergo other reactions (e.g., Suzuki coupling at the bromine position) to create a library of related compounds. This strategy is efficient for producing multiple analogs from a single precursor.

Catalytic Approaches in the Synthesis of this compound

Catalysis offers powerful tools for the synthesis of highly functionalized thiophenes, providing pathways that are often more efficient and selective than classical methods. Both transition metals and organocatalysts play potential roles in constructing or modifying the this compound scaffold.

Transition Metal-Mediated Syntheses

Transition metal catalysis is a cornerstone for the synthesis and functionalization of thiophene derivatives. nih.gov Palladium, copper, and rhodium complexes are particularly prominent in forging carbon-carbon and carbon-heteroatom bonds essential for building substituted thiophenes. nih.govresearchgate.net For a molecule like this compound, these catalytic systems could be employed in several conceptual stages, such as the formation of the thiophene ring or the introduction of its substituents.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, are standard methods for creating C-C bonds on a pre-existing thiophene ring. scispace.comresearchgate.net For instance, a borylated or stannylated thiophene precursor could be coupled with a bromine source, or conversely, a brominated thiophene could be coupled with a suitable organoboron or organotin reagent. scispace.comorganic-chemistry.org Direct C-H arylation, another powerful palladium-catalyzed technique, allows for the coupling of aryl halides with thiophenes, potentially at specific positions depending on the directing groups present. organic-chemistry.org

Copper-catalyzed reactions are also vital, particularly for forming thiophene rings or introducing specific functionalities. researchgate.net One established method involves the copper-catalyzed tandem S-alkenylation of potassium sulfide with 1,4-diiodo-1,3-dienes, which provides an efficient route to various substituted thiophenes. organic-chemistry.org

Rhodium catalysts have been shown to enable highly regioselective synthesis of substituted thiophenes through the transannulation reaction between 1,2,3-thiadiazoles and alkynes. organic-chemistry.org Such advanced methods could provide access to polysubstituted thiophene cores that could be further elaborated to yield the target compound.

Table 1: Examples of Transition Metal Catalyst Systems in Thiophene Synthesis

Catalyst System Reaction Type Application Reference
Palladium(II) iodide (PdI₂) / Potassium Iodide (KI) Heterocyclodehydration Synthesis of thiophenes from 1-mercapto-3-yn-2-ols nih.gov
Tetrakis(triphenylphosphine)palladium(0) Suzuki Cross-Coupling Synthesis of 5-arylthiophene-2-carboxylates from 5-bromothiophene-2-carboxylate scispace.com
Copper(II) chloride (CuCl₂) Oxidative Cyclization Synthesis of dithienothiophenes from organozinc intermediates researchgate.net

Organocatalytic Transformations

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate reactions, presents an environmentally benign alternative to metal-based catalysis. metu.edu.tr While the direct synthesis of the aromatic thiophene ring via organocatalysis is less common, these catalysts are highly effective in asymmetric reactions that could establish key stereocenters in precursors or analogues. researchgate.net

For precursors to nitro-substituted heterocycles, organocatalytic Michael additions are particularly relevant. nih.gov The conjugate addition of nucleophiles to nitroolefins, catalyzed by chiral secondary amines (like proline derivatives) or squaramides, is a well-established method for forming carbon-carbon and carbon-heteroatom bonds with high enantioselectivity. metu.edu.trnih.gov For example, a sulfur-containing nucleophile could be added to a nitro-functionalized acceptor to construct a key fragment of the target molecule. metu.edu.tr

These reactions are valuable for creating complex, polyfunctional molecules that can be cyclized in subsequent steps to form the desired heterocyclic core. nih.govacs.org The use of bifunctional organocatalysts, which possess both a basic site (e.g., an amine) and a hydrogen-bond-donating group (e.g., a thiourea or squaramide), can effectively control the reactivity and stereoselectivity of such transformations. metu.edu.tr

Table 2: Potential Organocatalytic Approaches for Thiophene Precursors

Catalyst Type Reaction Potential Application Reference
Chiral Pyrrolidines Michael Addition Asymmetric addition of aldehydes or ketones to nitroalkenes nih.gov
Cinchona Alkaloid-Derived Squaramides Sulfa-Michael Addition Enantioselective addition of thiols to α,β-unsaturated compounds metu.edu.tr

Optimization of Reaction Parameters and Yields for Scalable Synthesis

The transition from laboratory-scale synthesis to scalable production necessitates rigorous optimization of reaction parameters to maximize yield, purity, and efficiency while ensuring safety and cost-effectiveness. researchgate.netrsc.org Key parameters that require careful control include temperature, reaction time, solvent choice, and the molar ratios of reactants and catalysts.

A Russian patent detailing the synthesis of the structurally related compound 4-bromo-5-nitrophthalonitrile provides a useful analogue for understanding this optimization process. The synthesis involves nitration, amidation, and dehydration steps, with specific conditions defined to maximize product yield and purity. For the nitration of 4-bromophthalimide, the reaction is conducted at 45-50°C for 5-6 hours. The subsequent amidation is performed at 35-40°C for a shorter duration of 1.5-2 hours, and the final dehydration step is carried out at 30-35°C for 1.5-2 hours. This precise temperature and time control is crucial for minimizing the formation of byproducts.

The choice of solvent and catalyst concentration is also critical. In the analogous phthalonitrile synthesis, concentrated sulfuric acid acts as both a solvent and a catalyst during nitration, with an optimal initial concentration of the starting material reported as 2.6-2.7 mol/L. Similarly, the dehydration step utilizes phosphorus oxychloride in dimethylformamide (DMF).

The molar ratio of reagents directly impacts reaction efficiency. In the amidation step of the phthalonitrile synthesis, a specific molar ratio of 4-bromo-5-nitrophthalimide to ammonium hydroxide and ammonium chloride of 1:(30-32):(2-4) was found to be optimal. google.com Such optimization reduces the consumption of reagents and shortens reaction times, which is vital for scalable synthesis. google.com

Table 3: Impact of Reaction Parameters on Synthesis (Illustrative)

Parameter Condition A Outcome A Condition B Outcome B
Temperature Low (e.g., 20°C) Slow reaction rate, incomplete conversion Optimal (e.g., 45-50°C) Higher yield, faster reaction
Reaction Time Too short Incomplete reaction, low yield Too long Increased byproduct formation
Catalyst Loading Too low Sluggish or stalled reaction Too high Increased cost, potential side reactions

| Solvent | Non-polar | Poor solubility of polar intermediates | Polar aprotic (e.g., DMF) | Good solubility, facilitates reaction |

Green Chemistry Principles and Sustainable Synthetic Routes

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to minimize environmental impact and enhance safety. benthamscience.comeurekaselect.com The synthesis of thiophene derivatives is an area where these principles are being actively applied. rsc.org

Key strategies for greener synthesis include:

Alternative Solvents: Replacing conventional volatile organic compounds (VOCs) with more environmentally benign alternatives is a primary goal. Ionic liquids and deep eutectic solvents have been explored for thiophene synthesis, offering benefits such as low volatility and potential for catalyst recycling. rsc.orgnih.gov In some cases, solvent-free approaches can be employed, further reducing waste. rsc.org

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool to dramatically reduce reaction times, often from hours to minutes. rsc.org This not only increases throughput but also lowers energy consumption compared to conventional heating methods.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle. Transition metal-catalyzed cyclization and C-H activation reactions are often highly atom-economical. nih.gov

Table 4: Green Chemistry Approaches in Thiophene Synthesis

Principle Conventional Method Green Alternative Benefit Reference
Safer Solvents Benzene, Toluene Deep Eutectic Solvents, Ionic Liquids Reduced volatility, lower toxicity, potential for recycling rsc.orgnih.gov
Energy Efficiency Conventional heating (hours) Microwave irradiation (minutes) Drastically reduced reaction time and energy use rsc.org
Catalysis Stoichiometric reagents Heterogeneous or recyclable catalysts Easier product separation, catalyst reuse, reduced waste rsc.org

| Waste Reduction | Multi-step synthesis with purification at each stage | One-pot or domino reactions | Fewer unit operations, less solvent waste, improved efficiency | researchgate.net |

Reactivity and Reaction Mechanisms of 4 Bromo 5 Nitrothiophene 2 Carbonitrile

Electrophilic Aromatic Substitution (EAS) Reactivity Profiles

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The feasibility and outcome of such reactions on 4-Bromo-5-nitrothiophene-2-carbonitrile are governed by the combined effects of its substituents.

The thiophene (B33073) ring is inherently more reactive towards electrophiles than benzene (B151609) due to the ability of the sulfur atom to stabilize the intermediate carbocation (the sigma complex). However, in this compound, the ring is substituted with three powerful electron-withdrawing groups (EWGs): nitro (-NO₂), cyano (-CN), and bromo (-Br).

Electronic Effects : All three substituents deactivate the thiophene ring towards electrophilic attack. The nitro and cyano groups are particularly strong deactivators due to their potent -I (inductive) and -M (mesomeric) effects, which pull electron density away from the aromatic system. The bromine atom also deactivates the ring through its -I effect, which outweighs its weaker +M (mesomeric) effect. This severe reduction in nucleophilicity makes the ring highly resistant to EAS reactions, which typically require electron-rich aromatic systems. masterorganicchemistry.comlumenlearning.com For a reaction to occur, extremely harsh conditions and a very powerful electrophile would be necessary.

Steric Effects : The only available position for substitution is the C-3 position. While the substituents at C-2 and C-4 might offer some steric hindrance, the primary barrier to EAS is the profound electronic deactivation of the ring.

In the event that an EAS reaction could be forced to proceed, the position of the incoming electrophile would be determined by the directing effects of the existing substituents.

Directing Effects :

Nitro Group (-NO₂) : A meta-director.

Carbonitrile Group (-CN) : A meta-director.

Bromo Group (-Br) : An ortho-, para-director.

The sole unsubstituted position is C-3. Analyzing the directing influence of each group on this position:

The C-2 carbonitrile group directs incoming electrophiles meta to itself, which would be the C-4 or C-5 position, both of which are already substituted.

The C-4 bromo group directs incoming electrophiles ortho to itself, which are the C-3 and C-5 positions.

The C-5 nitro group directs incoming electrophiles meta to itself, which is the C-3 position.

Therefore, the directing effects of the bromo and nitro groups converge to favor substitution at the C-3 position. However, the overwhelming deactivation of the ring by all three substituents makes electrophilic aromatic substitution on this compound practically challenging and rarely reported. youtube.com

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing strong electron-withdrawing groups. wikipedia.org The electronic configuration of this compound makes it an excellent substrate for such reactions. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

The bromine atom at the C-4 position is activated towards nucleophilic displacement by the strong electron-withdrawing nitro group at the C-5 position (ortho) and the carbonitrile group at the C-2 position (para). These groups are well-positioned to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orgyoutube.com The high reactivity of similar compounds, such as 4-bromo-5-nitrophthalonitrile, in SNAr reactions underscores the mobility of the bromine atom. rsc.orgresearchgate.net

Various nucleophiles can be employed to displace the bromide, leading to a diverse range of substituted thiophene derivatives.

NucleophileReagent ExampleProduct Type
AminesPyrrolidine, Piperidine4-Amino-5-nitrothiophene-2-carbonitrile derivatives
AlkoxidesSodium Methoxide (NaOMe)4-Methoxy-5-nitrothiophene-2-carbonitrile
ThiolatesSodium Thiophenolate (NaSPh)4-(Phenylthio)-5-nitrothiophene-2-carbonitrile
AzidesSodium Azide (NaN₃)4-Azido-5-nitrothiophene-2-carbonitrile

This table is illustrative of potential reactions based on the known reactivity of activated aryl halides.

Studies on related nitrothiophenes confirm their susceptibility to SNAr with amines. nih.gov The reaction of 4-bromo-5-nitrophthalonitrile with N- and O-nucleophiles also shows sequential substitution, with the bromine atom being the more reactive leaving group. researchgate.net

The carbonitrile (-C≡N) group can also be a site for nucleophilic attack, although this typically requires different conditions than SNAr. For instance, the nitrile can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide. It can also react with organometallic reagents or be reduced. However, in the context of typical SNAr conditions with common nucleophiles like amines or alkoxides, the displacement of the bromine atom is the overwhelmingly favored reaction pathway due to the highly activated nature of the C-Br bond.

Cross-Coupling Reactions Involving the Bromo-Substituent

The carbon-bromine bond in this compound serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

The Suzuki-Miyaura cross-coupling reaction is a prominent example, where the bromo-substituent is reacted with an organoboron compound in the presence of a palladium catalyst and a base. This methodology has been successfully applied to various bromothiophene derivatives to synthesize a wide range of aryl- and heteroaryl-substituted thiophenes. scispace.comresearchgate.net

Reaction NameCoupling PartnerCatalyst/Base (Typical)Product Type
Suzuki Coupling Arylboronic acidPd(PPh₃)₄ / Na₂CO₃4-Aryl-5-nitrothiophene-2-carbonitrile
Stille Coupling OrganostannanePd(PPh₃)₄4-Aryl/Alkenyl-5-nitrothiophene-2-carbonitrile
Heck Coupling AlkenePd(OAc)₂ / P(o-tol)₃4-Alkenyl-5-nitrothiophene-2-carbonitrile
Sonogashira Coupling Terminal AlkynePdCl₂(PPh₃)₂ / CuI / Et₃N4-Alkynyl-5-nitrothiophene-2-carbonitrile
Buchwald-Hartwig Amination AminePd₂(dba)₃ / BINAP / NaOtBu4-Amino-5-nitrothiophene-2-carbonitrile derivatives

This table presents common cross-coupling reactions for which aryl bromides are standard substrates.

These reactions provide a powerful and modular approach to functionalizing the C-4 position of the thiophene ring, complementing the reactivity profile dominated by nucleophilic substitution.

Transformation of the Nitro Group

The nitro group at the 5-position of the thiophene ring is a key functional handle that can be transformed into other functionalities, most notably an amino group, through reduction.

The selective reduction of the nitro group to an amino group is a common and important transformation in organic synthesis. nih.gov This conversion yields 4-bromo-5-aminothiophene-2-carbonitrile, a valuable intermediate for further synthetic elaborations. A variety of reducing agents can be employed for this purpose.

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is a standard method for nitro group reduction. Another common method involves the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. For a closely related compound, 4-(3-Bromo-benzenesulfonyl)-5-nitro-thiophene-2-carboxylic acid methyl ester, the reduction of the nitro group has been successfully achieved using iron powder and ammonium chloride in an ethanol/water mixture. google.com However, it is important to note that the reduction of some nitrothiophenes with zinc and acetic acid has been reported to cause dearomatization and fragmentation of the thiophene ring. researchgate.net

Interactive Data Table: Reagents for Selective Nitro Group Reduction

ReagentConditions
H₂, Pd/CMethanol or Ethanol, Room Temperature
Fe, NH₄ClEthanol/Water, 80 °C
SnCl₂·2H₂OEthanol, Reflux
Na₂S₂O₄Aqueous solution

Beyond complete reduction to the amine, the nitro group can undergo partial reduction to intermediate oxidation states such as nitroso or hydroxylamino functionalities. These transformations typically require careful control of the reducing agent and reaction conditions.

While oxidative conversions of a nitro group are less common, the strong electron-withdrawing nature of the nitro group activates the thiophene ring towards certain reactions. The versatile reactivity of nitro compounds stems from the diverse properties of the nitro group, which can act as an activator and a leaving group in some contexts. nih.gov

Derivatization and Functional Group Interconversions of the Carbonitrile Group

The carbonitrile group (-C≡N) in this compound is a valuable site for synthetic modification, allowing for its conversion into several other important functional groups. These transformations include hydrolysis to carboxylic acids or amides, participation in cycloaddition reactions to form heterocyclic systems, and reduction to yield amines or aldehydes.

The hydrolysis of the nitrile functional group is a fundamental transformation that can proceed under either acidic or basic conditions to yield a carboxylic acid or an amide as an intermediate.

Acid-Catalyzed Hydrolysis: When heated with an aqueous acid, such as dilute hydrochloric acid, the nitrile group of this compound is expected to undergo hydrolysis to form 4-bromo-5-nitrothiophene-2-carboxylic acid. The reaction proceeds in two main stages. The first stage is the conversion of the nitrile to the corresponding amide, 4-bromo-5-nitrothiophene-2-carboxamide. The mechanism involves the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. Subsequent proton transfer and tautomerization yield the amide. Under continued heating in the acidic medium, this amide is then further hydrolyzed to the carboxylic acid and an ammonium salt.

Base-Catalyzed Hydrolysis: In the presence of an aqueous base, such as sodium hydroxide solution, the nitrile group is hydrolyzed via nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. This process initially forms an imidic acid, which tautomerizes to the amide. Further hydrolysis of the amide under basic conditions results in the formation of a carboxylate salt, in this case, sodium 4-bromo-5-nitrothiophene-2-carboxylate. Ammonia is typically liberated as a byproduct. To obtain the free carboxylic acid, a final acidification step with a strong acid is required to protonate the carboxylate salt.

Condition Intermediate Product Final Product
Acidic (e.g., aq. HCl, heat)4-Bromo-5-nitrothiophene-2-carboxamide4-Bromo-5-nitrothiophene-2-carboxylic acid
Basic (e.g., aq. NaOH, heat)4-Bromo-5-nitrothiophene-2-carboxamideSodium 4-bromo-5-nitrothiophene-2-carboxylate

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, providing a route to various nitrogen-containing heterocyclic compounds. A common example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction is often catalyzed by a Lewis acid or a metal salt. For this compound, reaction with an azide, such as sodium azide, would be expected to yield a tetrazole derivative fused to the thiophene ring. Such reactions are valuable in medicinal chemistry for the synthesis of bioisosteres of carboxylic acids.

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent employed. The presence of the nitro group on the same thiophene ring introduces a challenge of chemoselectivity, as the nitro group is also readily reducible.

Reduction to Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the nitrile group to a primary amine. This reaction would convert this compound into (4-bromo-5-nitrothiophen-2-yl)methanamine. However, LiAlH₄ can also reduce the nitro group. Alternative reagents, such as nickel boride generated in situ from nickel(II) chloride and sodium borohydride, have also been employed for the reduction of nitriles to amines under milder conditions. Catalytic hydrogenation is another common method, though it often reduces both nitro and nitrile groups.

Reduction to Aldehydes: The reduction can be stopped at the aldehyde stage by using a less reactive, sterically hindered hydride reagent. Diisobutylaluminium hydride (DIBALH) is a common choice for this partial reduction. The reaction proceeds via the formation of an imine-aluminum complex, which is then hydrolyzed during aqueous workup to release the aldehyde, 4-bromo-5-nitrothiophene-2-carbaldehyde. Careful control of reaction conditions, such as low temperature, is crucial to prevent over-reduction to the amine.

Given the molecule's structure, a key consideration is the selective reduction of one functional group over the other. Reagents like tin(II) chloride (SnCl₂) are known to selectively reduce aromatic nitro groups in the presence of nitriles, which would yield 4-bromo-5-amino-thiophene-2-carbonitrile. Conversely, achieving selective reduction of the nitrile without affecting the nitro group is more challenging and would require careful selection of reagents and conditions.

Reagent Expected Product from Nitrile Reduction Potential Side Reaction
LiAlH₄(4-Bromo-5-nitrothiophen-2-yl)methanamineReduction of the nitro group
DIBALH, then H₂O4-Bromo-5-nitrothiophene-2-carbaldehydeOver-reduction to the amine
NiCl₂ / NaBH₄(4-Bromo-5-nitrothiophen-2-yl)methanaminePotential reduction of the nitro group
SnCl₂No reaction with nitrileSelective reduction of the nitro group

Ring-Opening Reactions and Skeletal Rearrangements

While the thiophene ring is generally stable due to its aromaticity, highly activated systems, particularly those bearing multiple nitro groups, can undergo ring-opening reactions when treated with strong nucleophiles. Studies on related compounds, such as 3,4-dinitrothiophene, have shown that reaction with secondary amines can lead to the cleavage of the thiophene ring. rsc.org Similarly, some 2-chloro-3-nitrothiophenes have been observed to form ring-opened products upon reaction with thiohydrazides. researchgate.net It is plausible that this compound, under forcing conditions with potent nucleophiles, could undergo similar ring-opening transformations, initiated by nucleophilic attack on the electron-deficient thiophene ring.

Skeletal rearrangements, such as the Dimroth rearrangement, are also a possibility for derivatives of this compound. The Dimroth rearrangement involves the isomerization of heterocyclic systems via a ring-opening and ring-closing sequence, often translocating heteroatoms within the ring or between the ring and an exocyclic substituent. nih.govresearchgate.netnih.govresearchgate.net For this to occur, the nitrile group of this compound would first need to be converted into a fused nitrogen-containing heterocycle, such as a thieno[2,3-d]pyrimidine. Under acidic or basic conditions, this fused system could potentially rearrange to a more thermodynamically stable isomer. researchgate.net Photochemical rearrangements are also known for thiophene derivatives, which can lead to scrambling of substituents around the ring through intermediate Dewar-thiophene-like structures. nih.govacs.orgacs.org

Mechanistic Elucidation through Kinetic Studies and Isotopic Labeling

Understanding the precise mechanisms of the reactions involving this compound requires detailed experimental investigation, often employing kinetic studies and isotopic labeling.

Kinetic Studies: Kinetic studies are crucial for elucidating reaction mechanisms, particularly for nucleophilic aromatic substitution (SNAr) reactions at the C4 position (displacing the bromide). The rate of substitution would be highly dependent on the nucleophile, the solvent, and the temperature. Extensive kinetic work on related nitro- and bromo-substituted thiophenes has demonstrated the powerful activating effect of the nitro group in SNAr reactions. By measuring reaction rates with various nucleophiles and comparing them to related substrates, a linear free-energy relationship (like the Hammett equation) could be established to quantify the electronic effects of the cyano and nitro groups on the reaction center.

Isotopic Labeling: Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction mechanism. For example, to confirm the mechanism of nitrile hydrolysis, the reaction could be carried out in ¹⁸O-labeled water (H₂¹⁸O). By analyzing the mass spectrum of the resulting carboxylic acid product, one could determine if one or both oxygen atoms from the water molecules have been incorporated, confirming the proposed pathway. Similarly, studying the reduction of the nitrile group could involve using a deuterium-labeled reducing agent like lithium aluminum deuteride (LiAlD₄). The location of the deuterium atoms in the final amine product would provide insight into the hydride transfer steps. Investigating potential skeletal rearrangements could be aided by synthesizing the starting material with a ¹³C-labeled carbon atom in the thiophene ring or the nitrile group, allowing its position to be tracked throughout the transformation using ¹³C NMR spectroscopy.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of 4-bromo-5-nitrothiophene-2-carbonitrile and for mapping its fragmentation behavior upon ionization.

The molecular formula of this compound is C₅HBrN₂O₂S. HRMS provides a highly accurate mass measurement, which allows for the confirmation of this formula and distinguishes it from other potential isobaric compounds. A key diagnostic feature in the mass spectrum is the isotopic signature of bromine. The presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (50.69% and 49.31%, respectively), results in a characteristic M+ and M+2 isotopic pattern with an intensity ratio of approximately 1:1 for any fragment containing a bromine atom.

While specific experimental fragmentation data for the target compound is not widely published, a fragmentation pattern can be predicted based on the known behavior of nitroaromatic and brominated heterocyclic compounds. Upon electron impact ionization, the molecular ion ([M]⁺˙) is expected to undergo characteristic fragmentation. Common losses include the nitro group (NO₂, 46 u) and nitric oxide (NO, 30 u). Cleavage of the carbon-bromine bond and fragmentation of the thiophene (B33073) ring are also anticipated.

Table 1: Predicted High-Resolution Mass Spectrometry Fragmentation Data for this compound

Fragment IonProposed Structurem/z (for ⁷⁹Br)
[M]⁺˙C₅HBrN₂O₂S⁺˙233.899
[M-NO₂]⁺C₅HBrNS⁺187.922
[M-Br]⁺C₅HN₂O₂S⁺153.981
[M-NO₂-HCN]⁺C₄BrS⁺160.888

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the connectivity and three-dimensional structure of organic molecules in solution.

¹H NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is expected to be straightforward, featuring a single resonance corresponding to the proton at the C3 position of the thiophene ring. The chemical shift of this proton is significantly influenced by the strong electron-withdrawing effects of the adjacent nitro, bromo, and cyano groups, which deshield the proton and shift its resonance downfield. In the spectrum of the analogous 4-bromo-5-nitrothiophene-2-carboxaldehyde, the corresponding proton appears as a singlet at approximately 8.24 ppm. A similar downfield shift is anticipated for the carbonitrile derivative.

Table 2: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~8.3 - 8.5sN/A

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum will reveal five distinct signals, one for each carbon atom in the molecule. The chemical shifts are dictated by the electronic environment, with carbons attached to or influenced by the electron-withdrawing substituents appearing at lower field.

Table 3: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2~115 - 120
C3~135 - 140
C4~120 - 125
C5~150 - 155
CN~112 - 117

The quaternary carbons (C2, C4, C5, and the nitrile carbon) are expected to show sharp singlet resonances. The carbon bearing the proton (C3) would appear as a doublet in a proton-coupled spectrum.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques are essential for unambiguous assignment.

COSY (Correlation Spectroscopy): With only a single proton, a homonuclear COSY experiment would not be informative for this molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlation between the proton at H-3 and the carbon at C-3.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Band Assignments

Vibrational spectroscopy probes the molecular vibrations and is highly effective for identifying the functional groups present in this compound.

The Infrared (IR) spectrum is expected to show strong, characteristic absorption bands for the nitrile and nitro groups. The C≡N stretching vibration typically appears as a sharp, intense band in the region of 2220-2240 cm⁻¹. The nitro group gives rise to two distinct stretching vibrations: an asymmetric stretch, typically strong, around 1520-1560 cm⁻¹, and a symmetric stretch, usually of medium intensity, around 1340-1360 cm⁻¹. Vibrations associated with the thiophene ring and the C-Br bond will appear at lower wavenumbers.

Raman spectroscopy provides complementary information, particularly for symmetric vibrations and non-polar bonds. The symmetric stretching of the nitro group and the ring breathing modes of the thiophene nucleus are expected to produce strong signals in the Raman spectrum.

Table 4: Predicted Vibrational Spectroscopy Data for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C≡N (Nitrile)Stretching2220 - 2240StrongMedium
NO₂ (Nitro)Asymmetric Stretching1520 - 1560StrongMedium
NO₂ (Nitro)Symmetric Stretching1340 - 1360MediumStrong
Thiophene RingC=C Stretching1400 - 1500MediumStrong
C-BrStretching500 - 600MediumStrong

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule, which are related to the extent of conjugation. The this compound system contains multiple chromophores (thiophene ring, nitro group, nitrile group) and is a conjugated system. This is expected to give rise to distinct absorption bands in the UV-Vis spectrum.

The spectrum is likely to be characterized by intense π → π* transitions at shorter wavelengths (typically below 300 nm) associated with the conjugated thiophene system. The presence of the nitro group often introduces a lower energy n → π* transition, which may appear as a shoulder or a distinct band at longer wavelengths, potentially extending into the visible region and imparting a pale yellow color to the compound. The position and intensity of these bands can be sensitive to solvent polarity.

Table 5: Predicted Electronic Spectroscopy Data for this compound

Predicted λmax (nm)Electronic Transition
~280 - 320π → π
~350 - 400n → π

X-Ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of molecular structures, including bond lengths, bond angles, and torsional angles. For a molecule like this compound, single-crystal X-ray diffraction would yield a detailed solid-state structure, offering insights into its molecular conformation and intermolecular interactions.

The planarity of the thiophene ring is a critical conformational parameter. In the crystal structure of a related compound, (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile, the thiophene ring is essentially planar. researchgate.net It is expected that the thiophene ring in this compound would also adopt a planar conformation. The substituents on the ring—the bromo, nitro, and carbonitrile groups—will have specific orientations relative to the ring. The nitro group, for example, is often twisted out of the plane of the aromatic ring to which it is attached due to steric and electronic effects.

Intermolecular interactions play a crucial role in defining the crystal packing. In the absence of strong hydrogen bond donors, interactions such as halogen bonding (involving the bromine atom), π-π stacking between thiophene rings, and dipole-dipole interactions involving the nitro and carbonitrile groups are expected to govern the supramolecular assembly.

A hypothetical data table summarizing the kind of crystallographic parameters that would be obtained from a single-crystal X-ray diffraction study of this compound is presented below. The values are based on data from structurally similar compounds and serve as an illustrative example.

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~7.5
b (Å)~10.2
c (Å)~12.8
β (°)~95
Volume (ų)~980
Z4
Calculated Density (g/cm³)~1.98

Advanced Chromatographic Techniques for Purity Assessment and Separation (e.g., hyphenated techniques like GC-MS, LC-MS)

The purity assessment and separation of this compound from reaction mixtures and impurities are critical for its characterization and use in further applications. Advanced chromatographic techniques, particularly hyphenated methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential tools for these purposes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, GC-MS can be used to determine its purity and identify any volatile impurities. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then detects, ionizes, and fragments the individual components, providing a unique mass spectrum that acts as a molecular fingerprint, allowing for confident identification.

While specific GC-MS application notes for this compound are not detailed in the available literature, general parameters for the analysis of brominated aromatic compounds can be applied.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly versatile and sensitive technique that is well-suited for the analysis of a wide range of organic molecules, including those that are not sufficiently volatile or stable for GC-MS. In LC-MS, the separation of components in a mixture is achieved by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), followed by detection with a mass spectrometer.

For this compound, reversed-phase HPLC would likely be the method of choice, using a nonpolar stationary phase (such as C18) and a polar mobile phase. The mass spectrometer provides high selectivity and sensitivity, allowing for the detection and quantification of the target compound and any non-volatile impurities. The choice of ionization source (e.g., electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI) would be optimized to achieve the best sensitivity for the molecule. A study on a related brominated phenethylamine (B48288) demonstrated the effectiveness of LC-MS in separating and identifying the compound and its analogues. psu.edu

The following table outlines typical parameters that could be employed for the analysis of this compound using these advanced chromatographic techniques.

TechniqueParameterTypical Value/Condition
GC-MSColumnCapillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium at a constant flow rate
Inlet Temperature250-300 °C
Oven ProgramTemperature ramp from ~100 °C to 300 °C
Ionization ModeElectron Ionization (EI)
LC-MSColumnReversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile PhaseGradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid
Flow Rate0.2-0.5 mL/min
Ionization ModeElectrospray Ionization (ESI), positive or negative mode
DetectorQuadrupole or Time-of-Flight (TOF) Mass Spectrometer

Computational and Theoretical Studies of 4 Bromo 5 Nitrothiophene 2 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and geometry of molecules. For 4-Bromo-5-nitrothiophene-2-carbonitrile, these calculations elucidate the distribution of electrons and the spatial arrangement of atoms, which are critical determinants of its chemical and physical properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a popular method for computational studies of thiophene (B33073) derivatives due to its balance of accuracy and computational cost. researchgate.netuj.ac.zaresearchgate.net DFT calculations for this compound would typically involve optimizing the molecular geometry to find the lowest energy conformation. This process reveals key structural parameters such as bond lengths, bond angles, and dihedral angles.

For instance, a hypothetical DFT study using the B3LYP functional with a 6-311++G(d,p) basis set could yield the optimized geometrical parameters. Such calculations have been successfully applied to understand the structure of other substituted thiophenes. nih.govnih.gov The planarity of the thiophene ring and the orientation of the nitro, bromo, and carbonitrile substituents would be of particular interest, as these factors influence the molecule's electronic properties and reactivity.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound from DFT Calculations

ParameterBond/AngleCalculated Value
Bond LengthC2-C31.38 Å
Bond LengthC3-C41.42 Å
Bond LengthC4-C51.39 Å
Bond LengthC5-S11.75 Å
Bond LengthS1-C21.73 Å
Bond LengthC2-C(N)1.43 Å
Bond LengthC(N)-N1.16 Å
Bond LengthC4-Br1.88 Å
Bond LengthC5-N(O2)1.48 Å
Bond AngleC5-S1-C292.5°
Bond AngleS1-C2-C3111.8°
Bond AngleC2-C3-C4112.5°
Bond AngleC3-C4-C5111.2°
Bond AngleC4-C5-S1112.0°

Note: The data in this table is illustrative and represents typical values for similar compounds.

Ab Initio Methods for High-Accuracy Predictions

For even greater accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more demanding, these methods provide a higher level of theoretical rigor. An ab initio approach would be particularly useful for benchmarking the results from DFT calculations and for investigating specific electronic phenomena where DFT might be less reliable. High-level quantum chemical calculations have been used to study reaction mechanisms in related thiophene systems. nih.gov

Molecular Orbital Analysis and Frontier Orbital Theory (HOMO-LUMO Gaps)

Molecular orbital (MO) analysis is crucial for understanding the electronic behavior of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the nitro and carbonitrile groups is expected to lower the energy of the LUMO, while the bromo and sulfur atoms will influence the HOMO energy. DFT calculations can provide precise values for these orbital energies and the resulting gap. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

OrbitalEnergy (eV)
HOMO-7.25
LUMO-3.85
HOMO-LUMO Gap3.40

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds.

Electrostatic Potential Surface (EPS) Analysis for Reactivity Prediction

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other species. The EPS map of this compound would reveal regions of positive and negative electrostatic potential.

Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to be sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack. For this molecule, the oxygen atoms of the nitro group and the nitrogen of the carbonitrile group would be expected to exhibit negative potential, while the hydrogen atoms on the thiophene ring (if any were present) and the area around the carbon atoms attached to the electron-withdrawing groups would likely show positive potential.

Reaction Pathway Modeling and Transition State Identification

Computational chemistry can be used to model the pathways of chemical reactions involving this compound. By calculating the potential energy surface for a reaction, chemists can identify the most likely reaction mechanism, including any intermediate structures and transition states. The identification of the transition state, which is the highest energy point along the reaction coordinate, is crucial for determining the activation energy and, consequently, the reaction rate. Such mechanistic studies have been performed for the bromination of thiophenes using DFT. researchgate.net

For example, modeling the nucleophilic aromatic substitution of the bromine atom on this compound would involve mapping the energy changes as a nucleophile approaches the thiophene ring and displaces the bromide ion. This would provide valuable insights into the feasibility and kinetics of such a reaction.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations can predict various spectroscopic properties, including infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis electronic absorption spectra. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the interpretation of experimental results. uj.ac.zanih.gov

For this compound, DFT calculations could predict the vibrational frequencies corresponding to the C-N stretch of the carbonitrile group, the N-O stretches of the nitro group, and the various vibrations of the thiophene ring. Similarly, NMR chemical shifts for the carbon and any potential proton atoms could be calculated. A comparison of these theoretical predictions with experimentally obtained spectra would provide strong evidence for the molecule's structure and conformation.

Table 3: Hypothetical Predicted vs. Experimental Vibrational Frequencies for this compound

Functional GroupPredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C≡N Stretch22352230
Asymmetric NO₂ Stretch15401535
Symmetric NO₂ Stretch13551350
C-Br Stretch680675

Solvent Effects on Molecular Properties and Reactivity

The polarity of the solvent environment can significantly influence the electronic structure, molecular properties, and chemical reactivity of a solute molecule. Computational methods, such as those employing Density Functional Theory (DFT) with implicit or explicit solvent models, are frequently used to investigate these effects.

For this compound, a systematic study across a range of solvents with varying dielectric constants would be necessary to understand its solvatochromic behavior and reactivity changes. Key molecular properties that would be analyzed include:

Dipole Moment: The dipole moment of the molecule is expected to change in response to solvent polarity. A data table from such a hypothetical study might look like this:

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)
Gas Phase1.0Value
Toluene2.4Value
Dichloromethane8.9Value
Ethanol24.6Value
Water78.4Value

Electronic Properties: Solvent polarity can alter the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

SolventHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Gas PhaseValueValueValue
TolueneValueValueValue
DichloromethaneValueValueValue
EthanolValueValueValue
WaterValueValueValue

Reactivity Descriptors: Global reactivity descriptors such as chemical potential, hardness, and electrophilicity index, derived from the HOMO and LUMO energies, would provide further insights into how the solvent modulates the reactivity of the compound.

Studies on related nitrothiophene derivatives have shown that solvent interactions can significantly affect the rates of nucleophilic aromatic substitution reactions. For instance, polar solvents can stabilize charged intermediates and transition states, thereby accelerating reaction rates. Similar effects would be anticipated for this compound.

Conformational Analysis and Tautomerism Studies

While the thiophene ring itself is planar, the substituents—particularly the nitro and cyano groups—can exhibit rotational flexibility.

Conformational Analysis: A computational conformational analysis would involve rotating the C-NO₂ and C-CN bonds to identify the most stable conformers. The potential energy surface would be scanned to locate energy minima corresponding to stable conformations and transition states for their interconversion. The relative energies of these conformers would indicate their population distribution at a given temperature.

Tautomerism: Tautomerism in this molecule is not immediately obvious from its primary structure. Thiophene derivatives can, under certain conditions, exhibit tautomeric forms, although this is less common for simple substituted thiophenes. A comprehensive theoretical study would investigate the possibility of prototropic tautomerism, for example, involving the migration of a proton, or other valence tautomerisms. The relative energies of any potential tautomers would be calculated to determine their stability and the likelihood of their existence. High-level quantum chemical calculations would be required to accurately predict the energy barriers for tautomeric interconversion.

In the absence of specific research on this compound, the information presented here is based on established computational methodologies and findings for structurally analogous compounds. Direct computational studies are needed to provide concrete data and a deeper understanding of the chemical behavior of this specific molecule.

Applications of 4 Bromo 5 Nitrothiophene 2 Carbonitrile in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Heterocyclic Chemistry

Thiophene (B33073) and its derivatives are cornerstone building blocks in medicinal and materials chemistry. researchgate.netnih.gov The specific arrangement of functional groups in 4-Bromo-5-nitrothiophene-2-carbonitrile endows it with significant potential as a versatile synthon for a variety of heterocyclic systems.

The reactivity of the molecule is dictated by its distinct functional groups:

Bromine Atom: The bromo substituent at the 4-position is a key handle for carbon-carbon bond formation. It is an ideal substrate for numerous metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Kumada, and Heck reactions. jcu.edu.au This allows for the straightforward introduction of aryl, heteroaryl, alkyl, or alkenyl substituents, thereby enabling the synthesis of complex bi-aryl structures or extended π-conjugated systems.

Nitro Group: The strongly electron-withdrawing nitro group activates the thiophene ring, particularly towards nucleophilic aromatic substitution (SNAr). In many bromo-nitro aromatic systems, the bromine atom is the more labile leaving group, allowing for sequential and regioselective substitution reactions. Furthermore, the nitro group can be readily reduced to an amino group, which serves as a nucleophile or a precursor for diazotization, enabling the synthesis of fused heterocyclic systems like thienopyrimidines or thienopyrazines.

Nitrile Group: The carbonitrile moiety is a versatile functional group. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an aminomethyl group, or serve as an electrophilic partner in cycloaddition reactions to form other heterocyclic rings such as tetrazoles. nih.gov

This combination of reactive sites allows for a programmed, stepwise functionalization, making the molecule an excellent starting point for the synthesis of polysubstituted, electronically-tuned thiophene derivatives and more elaborate fused-ring systems. nih.govderpharmachemica.com

Precursor for Advanced Functional Materials

Substituted thiophenes are fundamental components in the field of organic functional materials, particularly for electronics and optoelectronics. nih.govsigmaaldrich.com The electronic properties of this compound suggest its potential as a precursor for several classes of advanced materials.

Oligo- and polythiophenes are among the most extensively studied classes of organic semiconductors. semanticscholar.orgjuniperpublishers.com The performance of these materials in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) is highly dependent on the electronic properties of the monomeric units. beilstein-journals.org

The presence of two potent electron-withdrawing groups, the nitro (-NO₂) and cyano (-CN) groups, would significantly lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the thiophene ring. This is a key strategy in the design of n-type (electron-transporting) organic semiconductors, which are less common but essential for creating efficient organic electronic devices like complementary circuits. By incorporating this unit into a larger conjugated system, either as a monomer in a polymer or as a building block in a small molecule, it could be possible to engineer materials with specific energy levels for efficient charge injection and transport. nih.gov

Functionalized thiophenes are primary monomers for the synthesis of conductive and semiconductive polymers. nih.govmdpi.com this compound could potentially serve as a monomer in several polymerization strategies:

Cross-Coupling Polymerization: The bromo-substituent allows the molecule to be used in polycondensation reactions like Suzuki or Stille polycondensation, assuming a second reactive handle (e.g., a boronic ester or stannane) is introduced onto the molecule or a co-monomer. This approach allows for the creation of well-defined, regioregular polymers. nih.gov

Oxidative Polymerization: While the strong electron-withdrawing groups would make oxidative polymerization more difficult than for simple alkylthiophenes, it might be possible under specific chemical or electrochemical conditions. acs.org

Polymers derived from such a monomer would be expected to have distinct electronic properties due to the pendant nitro and cyano groups, potentially leading to materials with high electron affinity for applications in sensors or as n-type conductors. nih.gov

Thiophene derivatives can act as ligands for metal ions, forming coordination complexes, coordination polymers, or metal-organic frameworks (MOFs) with applications in catalysis, gas storage, and sensing. researchgate.netacs.org The this compound molecule possesses several potential coordination sites:

The lone pair of electrons on the sulfur atom.

The lone pair of electrons on the nitrogen atom of the nitrile group.

The oxygen atoms of the nitro group.

Coordination to metal centers through these sites could lead to the formation of novel materials. For instance, MOFs constructed with ligands derived from this molecule could exhibit porosity combined with specific electronic properties conferred by the highly functionalized thiophene unit. researchgate.net Thiophene-based ligands have also been used to passivate the surface of nanocrystals, enhancing their photoluminescence and stability for optoelectronic applications. frontiersin.org

Intermediate in the Synthesis of Complex Molecular Architectures

The true synthetic power of a building block is often realized in its capacity to serve as an intermediate in the assembly of large, complex molecules. The orthogonal reactivity of the functional groups on this compound makes it a prime candidate for such a role.

A hypothetical synthetic sequence could involve:

A palladium-catalyzed Suzuki coupling at the C-Br bond to install a specific aryl group.

Selective reduction of the nitro group to an amine.

Acylation of the newly formed amine with a complex carboxylic acid to form an amide bond.

Hydrolysis of the nitrile group to a carboxylic acid, providing another handle for further functionalization.

This stepwise approach allows for the precise construction of complex molecular architectures where the thiophene core acts as a central scaffold, connecting different functional domains with defined spatial and electronic relationships. jcu.edu.aunih.gov

Design and Synthesis of New Supramolecular Assemblies and Frameworks

The solid-state packing and intermolecular interactions of organic molecules are critical for the function of materials like organic semiconductors. Thiophene-based molecules, with their planar aromatic structure, are known to self-assemble via non-covalent interactions, such as π-π stacking. researchgate.netscispace.com

The functional groups on this compound would heavily influence its self-assembly properties. The strong dipole moment induced by the nitro and cyano groups could lead to dipole-dipole interactions that guide the molecular packing. These directed interactions are crucial for achieving the ordered structures necessary for efficient charge transport in crystalline organic semiconductors. Furthermore, derivatives of this molecule could be used as the building blocks for porous materials like covalent organic frameworks (COFs) or MOFs, where the thiophene unit contributes to the electronic properties of the resulting framework. acs.orgresearchgate.net

The Role of this compound in Agrochemical Research Remains Undocumented in Publicly Available Literature

Despite the significant interest in thiophene-based compounds within the field of agrochemical research, a thorough investigation of scientific databases, patent literature, and scholarly articles reveals a notable absence of information regarding the specific applications of This compound as a synthetic intermediate in this sector. While the thiophene ring is a well-established scaffold in the development of fungicides, herbicides, and insecticides, the particular functionalization pattern of this compound—featuring a bromo, a nitro, and a carbonitrile group—does not appear in documented synthetic pathways for agrochemical agents.

The inherent reactivity of the thiophene core, substituted with electron-withdrawing groups like nitro and nitrile, and a halogen such as bromine, suggests its potential as a versatile building block in organic synthesis. In theory, the bromine atom could be a site for cross-coupling reactions, the nitro group could be reduced to an amine for further derivatization, and the nitrile group could undergo various transformations. However, the application of these potential synthetic routes in the context of creating new agrochemicals containing the this compound backbone is not described in the available research.

Numerous studies detail the synthesis of other thiophene derivatives for agricultural use. For instance, various N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been synthesized and tested for fungicidal activity, and other research has focused on thiophene-based compounds as potential herbicides and insecticides. These studies, however, utilize different starting materials and synthetic intermediates.

The lack of public-domain data on the use of this compound in agrochemical synthesis prevents a detailed analysis of its role as a synthetic intermediate, including the creation of data tables illustrating its conversion to target compounds. It is possible that research into this specific compound exists within proprietary corporate archives but has not been disclosed publicly. Therefore, a comprehensive article on its applications in agrochemical research, as per the requested outline, cannot be generated at this time.

Future Directions and Emerging Research Avenues

Development of Novel and Highly Efficient Synthetic Methodologies

While classical methods for thiophene (B33073) synthesis, such as the Gewald and Paal-Knorr reactions, provide foundational routes, future efforts will likely focus on more sophisticated and efficient strategies for synthesizing 4-bromo-5-nitrothiophene-2-carbonitrile and its derivatives. nih.govpharmaguideline.com The emphasis will be on improving regioselectivity, atom economy, and environmental sustainability.

Key areas of development include:

Metal-Catalyzed Cross-Coupling Reactions: Expanding the use of palladium, copper, and other transition metal catalysts to introduce diverse functional groups at the bromine-bearing C4 position. nih.gov This allows for the construction of complex molecular architectures from the thiophene scaffold.

C-H Functionalization: Developing methods for the direct and selective activation of the C-H bond at the C3 position, which is a significant challenge in thiophene chemistry. nih.gov Success in this area would provide a more direct route to 2,3,4,5-tetrasubstituted thiophenes, bypassing multi-step synthetic sequences.

Flow Chemistry and Microreactor Technology: Implementing continuous flow processes for the nitration, bromination, and cyanation steps. This approach can offer better control over reaction parameters, improve safety for handling potentially hazardous reagents, and facilitate easier scale-up.

Metal-Free Synthetic Approaches: Designing synthetic pathways that avoid the use of heavy metals to align with the principles of green chemistry. nih.govorganic-chemistry.org This could involve organocatalysis or photo-redox catalysis to achieve the desired transformations.

Table 1: Comparison of Synthetic Approaches for Functionalized Thiophenes

MethodologyAdvantagesChallengesFuture Outlook
Classical Condensations (e.g., Gewald) Readily available starting materials, well-established. pharmaguideline.comOften requires harsh conditions, may produce byproducts. nih.govOptimization for milder conditions and broader substrate scope.
Metal-Catalyzed Cross-Coupling High efficiency, excellent for C-C and C-N bond formation. nih.govCatalyst cost and toxicity, potential for metal contamination. nih.govDevelopment of more active, cheaper, and recyclable catalysts.
Direct C-H Functionalization High atom economy, reduces synthetic steps. nih.govRegioselectivity control can be difficult to achieve. nih.govDesign of new directing groups and catalyst systems for precise control.
Flow Chemistry Enhanced safety, improved scalability, better process control.Initial setup costs, potential for clogging with solid byproducts.Integration with real-time analytics for process optimization.

Exploration of Unconventional Reactivity and Novel Transformations

The electron-deficient nature of the this compound ring system suggests a rich and potentially unconventional reactivity profile. Future research will delve into harnessing this reactivity for novel chemical transformations.

Emerging research avenues include:

Nucleophilic Aromatic Substitution (SNAr): While the bromine at C4 is a primary site for substitution, exploring the displacement of the nitro group under specific conditions could open up new synthetic pathways.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the thiophene ring under various conditions (e.g., strong bases, reducing agents, or light) to induce ring-opening or rearrangement cascades, leading to completely new heterocyclic or acyclic structures.

Transition Metal-Mediated C-S Bond Activation: Studying the cleavage of the carbon-sulfur bonds within the thiophene ring by transition metal complexes. acs.org This could lead to novel desulfurization reactions or the incorporation of the thiophene unit into larger organometallic frameworks. acs.org

Asymmetric Catalysis: Developing enantioselective methods for the functionalization of prochiral derivatives of this compound, which is crucial for applications in medicinal chemistry. rsc.org

Integration into Next-Generation Functional Material Platforms

Thiophene-based materials are at the forefront of organic electronics research. researchgate.net The specific electronic properties imparted by the nitro and cyano groups make this compound a promising candidate for incorporation into advanced functional materials.

Future applications in this domain may involve:

Organic Semiconductors: Using the compound as a building block for n-type organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), where electron-deficient materials are required. nih.gov

Electrochromic and Photochromic Materials: Designing polymers or molecular switches incorporating this thiophene unit that can change their optical properties in response to electrical or light stimuli.

Nonlinear Optical (NLO) Materials: Investigating the NLO properties of derivatives, as the combination of electron-donating and electron-withdrawing groups on a conjugated system can lead to significant second- or third-order optical nonlinearities.

Sensors: Developing chemosensors where the interaction of an analyte with the functionalized thiophene core leads to a detectable change in fluorescence, color, or conductivity.

Application of Machine Learning and Artificial Intelligence for Predictive Chemistry

The complexity of chemical synthesis and materials discovery can be addressed by leveraging the power of machine learning (ML) and artificial intelligence (AI). jetir.org In the context of this compound, these computational tools can accelerate research and development.

Potential applications include:

Reaction Prediction and Optimization: AI models can be trained on large chemical reaction databases to predict the most likely outcomes of reactions involving the thiophene substrate and suggest optimal reaction conditions, thereby reducing the need for extensive trial-and-error experimentation. jetir.orgrsc.org

Property Prediction: ML algorithms can predict the physical, chemical, and electronic properties (e.g., solubility, reactivity, bandgap, charge mobility) of novel derivatives before they are synthesized. researchgate.netnih.gov This allows for the in silico screening of large virtual libraries of compounds to identify the most promising candidates for specific applications.

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic routes to complex target molecules derived from this compound.

Materials Discovery: Machine learning can identify patterns and relationships between molecular structure and material performance, guiding the design of new thiophene-based polymers and materials with tailored properties for next-generation electronic devices. researchgate.net

Table 2: Impact of AI/ML in Thiophene Chemistry Research

Research AreaAI/ML ApplicationPotential Impact
Synthesis Reaction outcome prediction; retrosynthesis planning. jetir.orgReduced experimental effort; discovery of novel synthetic routes.
Properties Prediction of electronic and physical properties. researchgate.netRapid screening of virtual compounds; prioritization of synthetic targets.
Materials Structure-property relationship modeling.Accelerated design of high-performance organic electronic materials.

Process Intensification and Scale-Up for Industrial Relevance

For this compound to be utilized in commercial applications, such as pharmaceuticals or electronic materials, the development of robust and scalable synthetic processes is essential. Process intensification aims to create manufacturing processes that are smaller, safer, and more energy-efficient.

Future work in this area will focus on:

Continuous Manufacturing: Transitioning from traditional batch production to continuous flow synthesis to improve consistency, safety, and throughput.

Catalyst Recovery and Reuse: For syntheses involving expensive and potentially toxic heavy metal catalysts, developing efficient methods for catalyst separation and recycling is crucial for economic viability and environmental responsibility.

Solvent Minimization and Green Solvents: Reducing the volume of hazardous organic solvents used in the synthesis and purification steps, and exploring the use of more benign alternatives like ionic liquids or supercritical fluids.

Telescoping Reactions: Designing multi-step syntheses where intermediates are not isolated, but are directly used in the subsequent step within the same reactor or a series of connected reactors. This reduces waste and processing time.

Overcoming Challenges in Functionalized Thiophene Chemistry

Despite significant progress, several challenges remain in the chemistry of highly substituted and electron-deficient thiophenes. Addressing these challenges will be a key focus of future research.

Key challenges and future research directions include:

Selectivity: Achieving high regioselectivity in functionalization reactions, particularly when multiple reactive sites are present, remains a primary hurdle. The development of new catalysts and directing groups is critical. nih.gov

Stability: Electron-deficient thiophenes can be susceptible to degradation under certain reaction conditions. Understanding the decomposition pathways is necessary to develop more robust synthetic protocols.

Purification: The purification of polar, functionalized thiophenes can be difficult. Research into new purification techniques, such as advanced chromatography methods or crystallization-induced resolution, is needed.

Limited Substrate Scope: Many modern synthetic methods are demonstrated on a narrow range of simple substrates. Future work must focus on expanding the applicability of these methods to complex and highly functionalized thiophenes like this compound.

By addressing these future directions, the scientific community can unlock the full potential of this compound as a valuable tool in organic synthesis and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.